molecular formula C10H8N2O3 B8192435 1-Methyl-5-nitro-1H-quinolin-2-one

1-Methyl-5-nitro-1H-quinolin-2-one

Cat. No.: B8192435
M. Wt: 204.18 g/mol
InChI Key: FNEPMMJDCROXSK-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-quinolin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of quinoline, a bicyclic aromatic compound that is widely found in nature and has significant pharmacological and industrial applications .

Chemical Reactions Analysis

1-Methyl-5-nitro-1H-quinolin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methyl-5-nitro-1H-quinolin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can inhibit DNA synthesis and promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-5-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-8-3-2-4-9(12(14)15)7(8)5-6-10(11)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEPMMJDCROXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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